Cas no 1461705-45-2 (4-amino-5-chloro-2-methoxybenzene-1-sulfonamide)
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, 4-amino-5-chloro-2-methoxy-
- 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide
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- Inchi: 1S/C7H9ClN2O3S/c1-13-6-3-5(9)4(8)2-7(6)14(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)
- InChI Key: SKMJUEWPNQRJST-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC(Cl)=C(N)C=C1OC
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-137669-0.05g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 0.05g |
$179.0 | 2023-02-15 | |
| Enamine | EN300-137669-0.1g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 0.1g |
$268.0 | 2023-02-15 | |
| Enamine | EN300-137669-0.25g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 0.25g |
$383.0 | 2023-02-15 | |
| Enamine | EN300-137669-0.5g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 0.5g |
$601.0 | 2023-02-15 | |
| Enamine | EN300-137669-1.0g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 1.0g |
$770.0 | 2023-02-15 | |
| Enamine | EN300-137669-2.5g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 2.5g |
$1509.0 | 2023-02-15 | |
| Enamine | EN300-137669-5.0g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 5.0g |
$2235.0 | 2023-02-15 | |
| Enamine | EN300-137669-10.0g |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 10.0g |
$3314.0 | 2023-02-15 | |
| 1PlusChem | 1P01ACLV-50mg |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 50mg |
$255.00 | 2024-06-20 | |
| 1PlusChem | 1P01ACLV-100mg |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide |
1461705-45-2 | 95% | 100mg |
$350.00 | 2024-06-20 |
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide
Introduction to 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 1461705-45-2)
4-amino-5-chloro-2-methoxybenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1461705-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and therapeutic applications. The structural features of this molecule, including its amino, chloro, and methoxy substituents, as well as the sulfonamide functional group, contribute to its unique chemical properties and potential biological functions.
The sulfonamide group (-SO₂NH₂) is a key pharmacophore in many drugs, exhibiting properties such as high solubility in water and strong binding affinity to biological targets. This makes 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide a valuable scaffold for the development of new therapeutic agents. In recent years, there has been a surge in research focused on sulfonamide derivatives due to their efficacy in treating various diseases, including infections, inflammatory disorders, and even certain types of cancer.
In the context of modern drug discovery, the synthesis and characterization of compounds like 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide are critical steps in identifying novel pharmacological targets. The presence of both electron-donating (amino and methoxy groups) and electron-withdrawing (chloro and sulfonamide groups) substituents allows for fine-tuning of the compound's reactivity and binding interactions with biological receptors. This balance is essential for optimizing drug efficacy while minimizing side effects.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates for further development. These techniques enable researchers to predict the biological activity of compounds like 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide with greater accuracy before conducting expensive and time-consuming experimental validations. Such innovations have significantly reduced the time-to-market for new drugs and improved the overall efficiency of pharmaceutical research.
The structural motif of 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide also makes it a versatile intermediate in organic synthesis. Its reactive sites can be further modified through various chemical transformations, allowing chemists to explore a wide range of derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can lead to significant differences in biological activity.
In addition to its potential as a drug candidate itself, 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide serves as a building block for more complex molecules. Researchers often use such intermediates to construct larger scaffolds that mimic natural products or known active ingredients. This approach leverages the known bioactivity of simpler compounds while introducing novel structural features that may enhance therapeutic efficacy or reduce toxicity.
The sulfonamide derivative also exhibits interesting physicochemical properties that make it suitable for various applications beyond drug development. For instance, its solubility profile allows it to be formulated into different dosage forms, making it adaptable for oral, injectable, or topical administration. Furthermore, its stability under different conditions ensures that it can be stored and transported without significant degradation.
The synthesis of 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical quality standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and sulfonation are commonly used in its preparation.
The role of computational modeling in understanding the behavior of compounds like 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help researchers visualize how these molecules interact with biological targets at the atomic level. This level of detail is crucial for designing drugs that not only bind effectively but also exhibit favorable pharmacokinetic profiles.
In conclusion, 4-amino-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 1461705-45-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential as a synthetic intermediate, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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